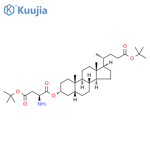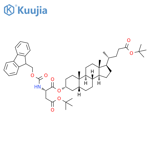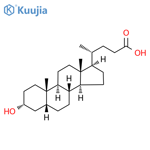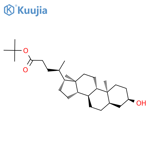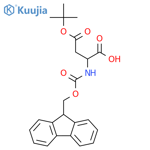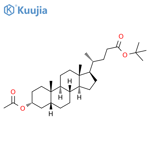Cas no 881179-02-8 (Lith-O-Asp)
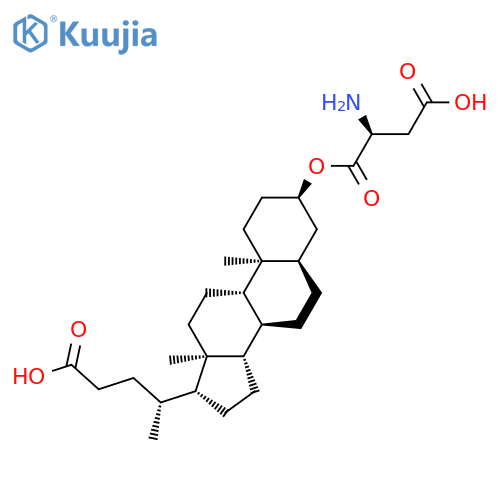
Lith-O-Asp 化学的及び物理的性質
名前と識別子
-
- Lith-O-Asp
- (3α,5β)-3-[(2S)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid (ACI)
-
- インチ: 1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1
- InChIKey: NUUCRVJEHQBAKP-CNZWOIIDSA-N
- SMILES: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C[C@@H](CC[C@]3(C)[C@H]1CC2)OC(=O)[C@@H](N)CC(=O)O
Lith-O-Asp Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lith-O-Asp Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47012-50mg |
Lith-O-Asp |
881179-02-8 | 98% | 50mg |
¥24518.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47012-5mg |
Lith-O-Asp |
881179-02-8 | 98% | 5mg |
¥4903.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47012-25mg |
Lith-O-Asp |
881179-02-8 | 98% | 25mg |
¥15603.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876809-10mg |
Lith-O-Asp |
881179-02-8 | ≥98% | 10mg |
¥9,690.00 | 2022-01-13 | |
| MedChemExpress | HY-112415-50mg |
Lith-O-Asp |
881179-02-8 | ≥98.0% | 50mg |
¥27500 | 2023-08-31 | |
| Biosynth | GKB17902-5 mg |
Lith-o-Asp |
881179-02-8 | 5mg |
$572.00 | 2023-01-04 | ||
| MedChemExpress | HY-112415-10mM*1mLinDMSO |
Lith-O-Asp |
881179-02-8 | ≥98.0% | 10mM*1mLinDMSO |
¥6050 | 2023-07-26 | |
| MedChemExpress | HY-112415-25mg |
Lith-O-Asp |
881179-02-8 | ≥98.0% | 25mg |
¥17500 | 2023-08-31 | |
| Biosynth | GKB17902-25 mg |
Lith-o-Asp |
881179-02-8 | 25mg |
$1,716.00 | 2023-01-04 | ||
| A2B Chem LLC | AX63856-10mg |
Lith-O-Asp |
881179-02-8 | 98% | 10mg |
$885.00 | 2024-04-19 |
Lith-O-Asp 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; overnight, rt
Synthetic Circuit 3
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
3.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
Synthetic Circuit 4
1.2 Solvents: Dichloromethane ; rt; 3 - 4 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 1 - 2 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; overnight, rt
Synthetic Circuit 5
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
Synthetic Circuit 6
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
Lith-O-Asp Raw materials
- Cholan-24-oic acid, 3-(acetyloxy)-, 1,1-dimethylethyl ester, (3α,5β)-
- Cholan-24-oic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3a,5b)-
- Cholan-24-oic acid, 3-[(2S)-4-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxobutoxy]-, 1,1-dimethylethyl ester, (3α,5β)-
- Lithocholic acid
- Fmoc-Asp(OtBu)-OH
- L-Aspartic acid, 1-[(3α,5β)-24-(1,1-dimethylethoxy)-24-oxocholan-3-yl] 4-(1,1-dimethylethyl) ester
Lith-O-Asp Preparation Products
Lith-O-Asp 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
2. Back matter
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Lith-O-Aspに関する追加情報
Lith-O-Asp: A Comprehensive Overview
Lith-O-Asp, also known by its CAS number 881179-02-8, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is primarily utilized in the field of materials science, where it serves as a precursor for advanced materials such as ceramics and composite materials. Its ability to form stable structures under high-temperature conditions makes it invaluable in industries requiring thermal stability.
Recent studies have highlighted the potential of Lith-O-Asp in the development of high-performance batteries. Researchers have explored its use as an electrolyte additive, significantly enhancing the cycling stability and energy density of lithium-ion batteries. This breakthrough has opened new avenues for its application in electric vehicles and renewable energy storage systems.
In addition to its role in energy storage, Lith-O-Asp has found applications in the pharmaceutical industry. Its unique chemical structure allows it to act as a stabilizing agent in drug formulations, improving the shelf life and bioavailability of certain medications. This has been particularly beneficial in the development of biopharmaceuticals, where maintaining drug integrity is crucial.
The synthesis of Lith-O-Asp involves a multi-step process that requires precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled the production of this compound with higher purity and yield, making it more accessible for industrial applications. The process typically involves the reaction of lithium salts with specific organic precursors under controlled thermal conditions.
From a physical standpoint, Lith-O-Asp exhibits remarkable thermal stability, retaining its structural integrity up to temperatures exceeding 500°C. This property is advantageous in high-temperature applications such as aerospace materials and industrial catalysts. Furthermore, its low thermal expansion coefficient ensures minimal dimensional changes under varying temperature conditions, enhancing its suitability for precision engineering applications.
The chemical properties of Lith-O-Asp also make it an ideal candidate for use in advanced coatings and surface treatments. Its ability to form dense, adherent films on various substrates provides enhanced corrosion resistance and wear protection. This has led to its adoption in industries such as automotive manufacturing and marine engineering, where durability and longevity are paramount.
Recent research has also explored the potential of Lith-O-Asp in environmental remediation. Its ability to adsorb heavy metals from contaminated water sources has been demonstrated in laboratory settings, suggesting its potential use in large-scale water treatment processes. This application aligns with global efforts to address environmental pollution and promote sustainable practices.
In terms of safety considerations, Lith-O-Asp is generally considered non-hazardous under normal handling conditions. However, precautions should be taken during synthesis and processing to avoid exposure to high concentrations or prolonged contact with skin. Proper ventilation and personal protective equipment are recommended when working with this compound.
The future outlook for Lith-O-Asp appears promising, with ongoing research exploring its potential in emerging technologies such as quantum computing materials and next-generation semiconductors. Its versatile properties make it a valuable asset across multiple industries, driving continuous innovation and development.
881179-02-8 (Lith-O-Asp) Related Products
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)
- 13011-54-6(Sodium ammonium hydrogen phosphate)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 1212832-52-4(methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 518048-05-0(Raltegravir)

